3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
The compound “3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of pyrazolo[1,5-a]pyrimidines. Pyrazolo[1,5-a]pyrimidines are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied and a huge variety of synthesis methods and synthetic analogues have been reported over the years . A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. For instance, a copper-catalyzed 1,3 dipolar cycloaddition reaction has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Scientific Research Applications
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, including compounds related to the one , have shown significant potential as antimicrobial and anticancer agents. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of compounds evaluated for their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Insecticidal and Antibacterial Potential
Another study focused on the synthesis of pyrimidine linked pyrazole heterocyclics, demonstrating their insecticidal and antibacterial potential. Deohate and Palaspagar (2020) found that these compounds showed significant activity against Pseudococcidae insects and selected microorganisms, highlighting their potential in addressing agricultural and public health challenges (Deohate & Palaspagar, 2020).
Heterocyclic Synthesis
The compound and its analogs have been utilized in the synthesis of a variety of heterocyclic compounds, indicating a broad range of potential applications in medicinal chemistry and drug design. For example, Ho and Suen (2013) reported the synthesis of novel derivatives incorporating a thioxopyrimidine moiety, showing the versatility of these compounds in generating diverse molecular structures with potential biological activity (Ho & Suen, 2013).
Antimicrobial Activity
Further research by Desai, Patel, and Dave (2016) explored the antimicrobial activity of novel derivatives containing pyrazole, pyrimidine, and morpholine analogues. Their findings indicated that the presence of electron-withdrawing groups significantly enhanced the antimicrobial activity of these compounds (Desai, Patel, & Dave, 2016).
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[1,5-a]pyrimidine core have been identified as strategic compounds for optical applications . They have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets in a way that improves both the absorption and emission behaviors . This interaction is favored by electron-donating groups at position 7 on the fused ring .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have tunable photophysical properties , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to show inhibitory activity against influenza a and other viruses , suggesting that this compound may have antiviral effects.
Action Environment
Similar compounds have been found to have good solid-state emission intensities , suggesting that they may be stable under a variety of environmental conditions.
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions in the research of pyrazolo[1,5-a]pyrimidines could involve the development of new synthesis methods, the exploration of their diverse applications, and the design of new drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c1-14-13-18(22-7-8-25-9-11-27-12-10-25)26-20(23-14)19(15(2)24-26)16-5-3-4-6-17(16)21/h3-6,13,22H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNISAJDGDULVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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